Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
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Overview
Description
Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride is a complex organic compound with the molecular formula C17H24Cl2N4O2. This compound is known for its unique structure, which includes a pyridazino-benzoxazin moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazino-benzoxazin core, followed by the introduction of the ethanamine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, monohydrochloride
- Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, free base
Uniqueness
What sets Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride apart from similar compounds is its specific dihydrochloride form, which can influence its solubility, stability, and reactivity
Properties
IUPAC Name |
N,N-diethyl-2-(5-methylpyridazino[3,4-b][1,4]benzoxazin-3-yl)oxyethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.2ClH/c1-4-21(5-2)10-11-22-16-12-14-17(19-18-16)23-15-9-7-6-8-13(15)20(14)3;;/h6-9,12H,4-5,10-11H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXJJBFMNGIONQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NN=C2C(=C1)N(C3=CC=CC=C3O2)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204530 |
Source
|
Record name | Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55931-84-5 |
Source
|
Record name | Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055931845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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